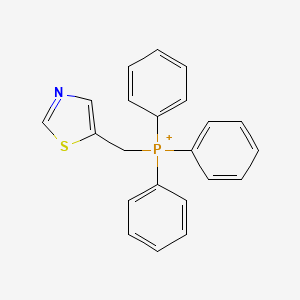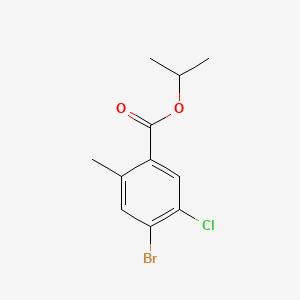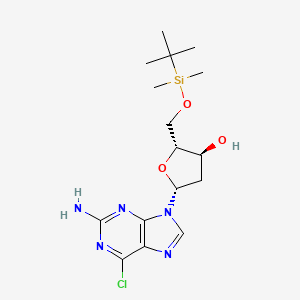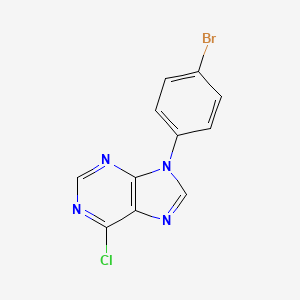
Triphenyl(thiazol-5-ylmethyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(thiazol-5-ylmethyl)phosphonium is a compound that combines the structural features of triphenylphosphonium and thiazoleThe thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(thiazol-5-ylmethyl)phosphonium typically involves the reaction of triphenylphosphine with a thiazole derivative. One common method is the reaction of triphenylphosphine with thiazol-5-ylmethyl bromide under mild conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(thiazol-5-ylmethyl)phosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group to phosphine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield triphenylphosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Triphenyl(thiazol-5-ylmethyl)phosphonium has several scientific research applications:
Mechanism of Action
The mechanism of action of triphenyl(thiazol-5-ylmethyl)phosphonium involves its interaction with cellular components. The triphenylphosphonium group is known for its ability to target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial membrane. This targeting can enhance the delivery of therapeutic agents to mitochondria, potentially improving their efficacy . The thiazole ring may interact with various enzymes and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Triphenyl(thiazol-5-ylmethyl)phosphonium is unique due to the combination of the triphenylphosphonium group and the thiazole ring. This combination allows it to target mitochondria while also exhibiting the biological activities associated with thiazole derivatives. This dual functionality makes it a valuable compound for research in drug delivery and therapeutic applications .
Properties
Molecular Formula |
C22H19NPS+ |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
triphenyl(1,3-thiazol-5-ylmethyl)phosphanium |
InChI |
InChI=1S/C22H19NPS/c1-4-10-19(11-5-1)24(17-22-16-23-18-25-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18H,17H2/q+1 |
InChI Key |
GTFRNMWXSILPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)





